3-(4-bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound that combines the structural features of both imidazole and pyridine. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug design due to the biological activity associated with its imidazole moiety. The compound's molecular formula is and its molecular weight is approximately 224.06 g/mol.
The compound can be sourced from various chemical suppliers and research laboratories, often synthesized in-house for specific research purposes. Its CAS (Chemical Abstracts Service) number is 1142194-29-3, which aids in its identification and procurement in chemical databases.
3-(4-bromo-1H-imidazol-2-yl)pyridine falls under the category of heterocyclic compounds, specifically as a bromo-substituted derivative of imidazole and pyridine. Its classification is significant in the context of pharmaceuticals where such compounds are often evaluated for their biological activities.
The synthesis of 3-(4-bromo-1H-imidazol-2-yl)pyridine typically involves several steps:
The industrial production often employs multi-step synthesis starting from commercially available precursors, ensuring high yield and purity through careful optimization of reaction conditions, including temperature, solvent choice, and reaction time .
The molecular structure of 3-(4-bromo-1H-imidazol-2-yl)pyridine features a pyridine ring substituted at the third position with a 4-bromo-1H-imidazol-2-yl group. The presence of both nitrogen atoms in the imidazole and pyridine rings contributes to its unique chemical properties.
Key structural data include:
3-(4-bromo-1H-imidazol-2-yl)pyridine can participate in various chemical reactions typical for heterocycles, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-rich character of the imidazole ring, making it a versatile intermediate in organic synthesis .
The mechanism by which 3-(4-bromo-1H-imidazol-2-yl)pyridine exerts its biological effects is not fully elucidated but can be inferred based on related compounds:
Further studies are needed to clarify specific mechanisms related to this compound's pharmacological effects.
Relevant data includes:
3-(4-bromo-1H-imidazol-2-yl)pyridine has potential applications in:
The structural confluence of imidazole and pyridine rings has evolved from serendipitous discoveries to rational drug design paradigms. The first documented synthesis dates to 1858 via the Radiszewski reaction, where glyoxal, ammonia, and aldehydes condensed to form 2,4,5-trisubstituted imidazoles—a foundational method still employed today [7]. Early 20th-century applications focused on natural product mimics (e.g., purine isosteres), leveraging the scaffold’s resemblance to endogenous biomolecules [6]. The 1980s marked a turning point with the commercialization of antiulcer agents (e.g., omeprazole derivatives), demonstrating proton pump inhibition via pyridine N-coordination and imidazole nucleophilicity [7].
Modern medicinal chemistry exploits this hybrid for kinase inhibition, driven by its capacity to occupy ATP-binding pockets. Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide in Phase II trials for tuberculosis, exemplifies this evolution, targeting the QcrB subunit of cytochrome bc₁ complex with nanomolar potency [4]. Similarly, anticancer agents like nilotinib incorporate the scaffold to inhibit Bcr-Abl tyrosine kinase in chronic myeloid leukemia through halogen-bond interactions with kinase hinge regions [5].
Table 1: Key Milestones in Imidazole-Pyridine Drug Development
Time Period | Development | Representative Agents | Therapeutic Application |
---|---|---|---|
1858 | Radiszewski imidazole synthesis | N/A | Synthetic methodology |
1980s | Proton pump inhibitors | Omeprazole, Pantoprazole | Antiulcer therapy |
2000s | Kinase inhibitors | Nilotinib, Telacebec (Q203) | Cancer, Tuberculosis |
2010–Present | Brominated derivatives for targeted therapies | 3-(4-Bromo-1H-imidazol-2-yl)pyridine | Oncology, antimicrobials |
Bromine substitution at the imidazole C4 position (as in 3-(4-bromo-1H-imidazol-2-yl)pyridine) confers distinct advantages in drug design:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5